

optimizing Artobiloanthone extraction yield

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Compound Focus: Artobiloanthone

CAS No.: 121748-25-2

Cat. No.: S644022

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Artobiloanthone Overview and Properties

Introduction to Artobiloanthone Artobiloanthone is a natural xanthone compound isolated from plant species such as *Artocarpus nobilis* [1]. It has shown promising biological activities in research, particularly as an antitumor agent against oral squamous cell carcinoma (OSCC). Its mechanisms of action include inhibiting the Akt/mTOR and STAT3 signaling pathways, arresting the cell cycle at the S phase, and inducing apoptosis [2].

Key Physicochemical Properties Understanding its physical and chemical properties is crucial for planning extraction and analysis.

Property	Value / Description
Molecular Formula	C ₂₅ H ₂₂ O ₇ [2] [3]
Molecular Weight	434.40 - 434.44 g/mol [2] [3]
IUPAC Name	(16R)-11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.0 ^{3,12} .0 ^{4,9} .0 ^{17,22}]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one [3]

Property	Value / Description
CAS Number	121748-25-2 [2] [3]
XLogP	4.80 [3]
Hydrogen Bond Donor	4 [3]
Hydrogen Bond Acceptor	7 [3]

Extraction Optimization Strategies

Comparison of Extraction Methods The yield of **Artobiloxanthone** is highly dependent on the extraction technique and solvent system used. While traditional methods are common, modern approaches can offer higher efficiency and lower environmental impact [4].

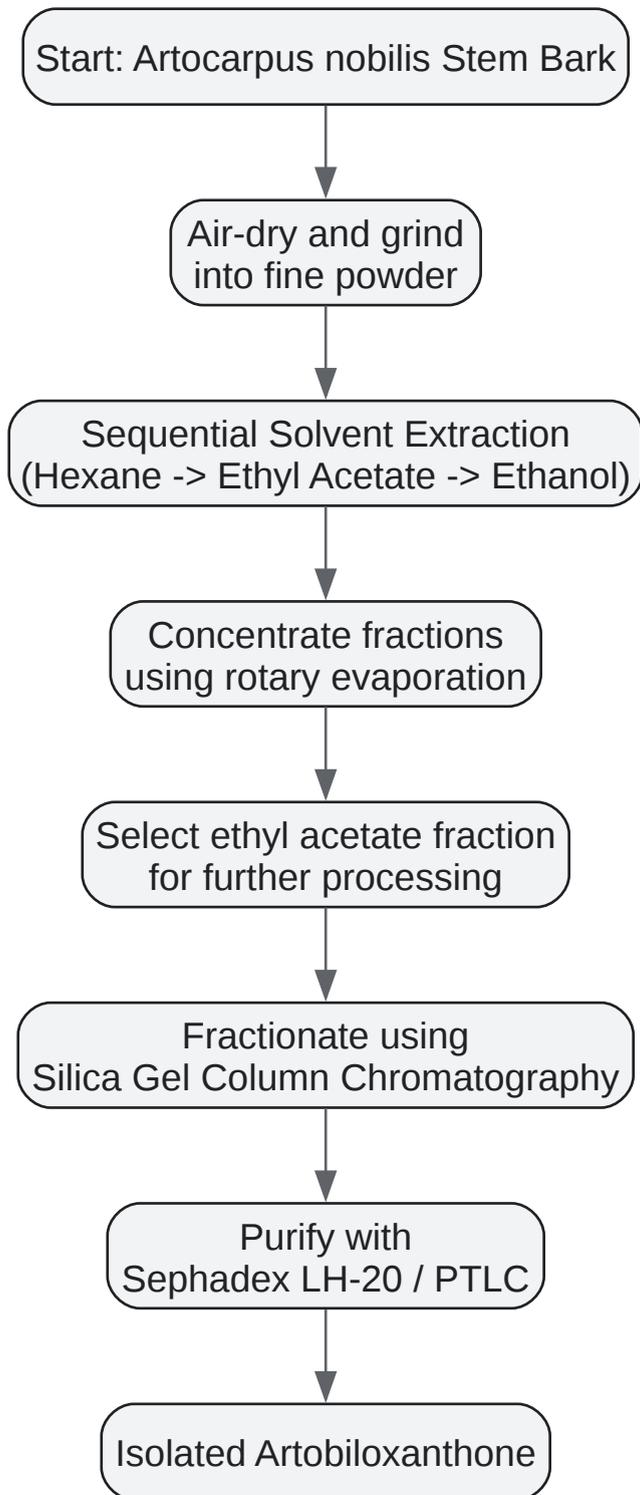
Method	Key Features	Considerations for Artobiloxanthone
Sequential Solvent Extraction [1]	Uses solvents of increasing polarity (e.g., Hexane → Ethyl Acetate → Ethanol) on dried, powdered source material (e.g., stem bark).	The ethyl acetate-soluble fraction from <i>A. nobilis</i> stem bark has been reported to contain Artobiloxanthone and show high bioactivity [1].
Supercritical Fluid Extraction (SFE) [4]	Uses supercritical CO ₂ ; tunable solvent power, eco-friendly, fewer toxic by-products.	A promising green alternative. Challenges remain in scaling up for industrial use [4].
Microwave-Assisted Extraction (MAE) [4]	Uses microwave energy; faster heating, improved efficiency, reduced solvent use.	Can improve recovery yield and speed compared to traditional solvent extraction [4].
Pressurized Liquid Extraction	Uses high pressure and temperature; improves recovery and	An advanced method that can enhance extraction efficiency [4].

Method	Key Features	Considerations for Artobioxanthone
[4]	speed.	

Detailed Protocol: Sequential Extraction from *Artocarpus nobilis* Bark This protocol is adapted from published research on isolating **Artobioxanthone** [1].

- **Sample Preparation:** Air-dry the stem bark of *Artocarpus nobilis*. Grind it into a fine powder using a mechanical grinder.
- **Sequential Extraction:**
 - Perform sequential extraction on the powdered bark using **hexane**, **ethyl acetate**, and **ethanol** in a Soxhlet apparatus or through maceration.
 - Concentrate each fraction under reduced pressure using a rotary evaporator to obtain the crude extracts.
- **Fractionation:** Subject the bioactive ethyl acetate fraction (which contains **Artobioxanthone**) to further separation using **silica gel column chromatography**. Elute the column with a gradient of solvents of increasing polarity (e.g., starting with hexane and moving to ethyl acetate and then methanol).
- **Purification:** Further purify fractions containing **Artobioxanthone** using **Sephadex LH-20 chromatography** and/or **preparative thin-layer chromatography (PTLC)**.

The workflow for this multi-step extraction and isolation process is as follows:



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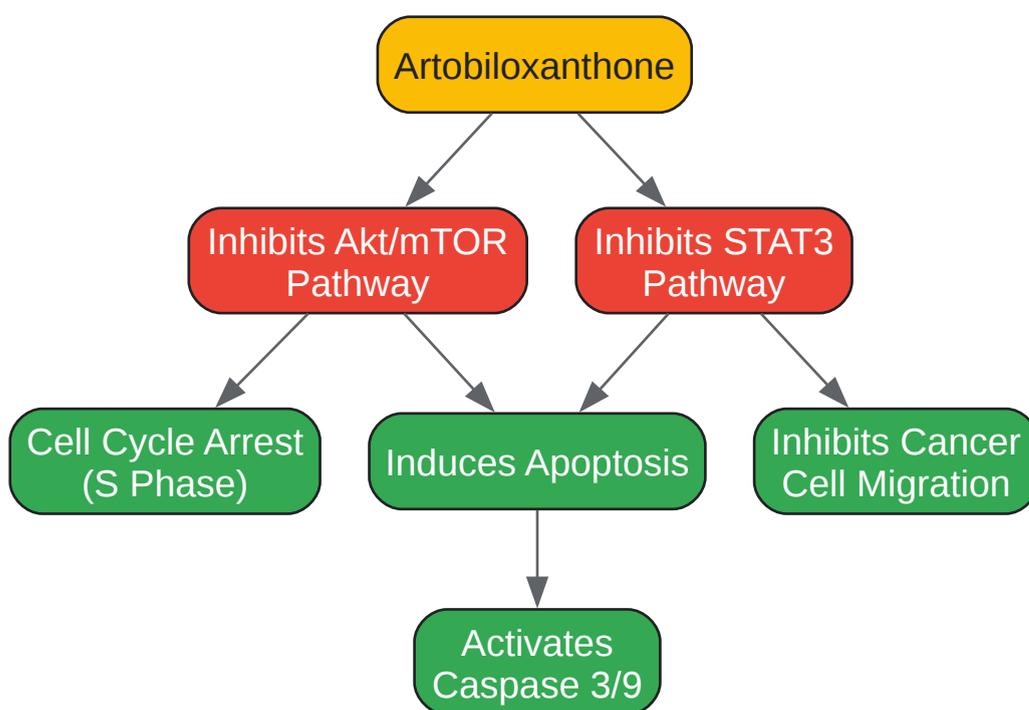
Analytical and Bioactivity Assessment

After extraction, you will need to identify, quantify, and assess the bioactivity of the isolated compound.

Key Analytical Techniques

- **Identification and Purity:** Use spectroscopic methods like **NMR** (^1H and ^{13}C) and **High-Resolution Mass Spectrometry (HRESIMS)** by comparing data with literature values [1].
- **Quantification:** Employ techniques like **High-Performance Liquid Chromatography (HPLC)** or **LC-MS** against a standard curve.

Validating Antitumor Mechanism To confirm the bioactivity of your extracted **Artobioxanthone**, you can test its effect on key signaling pathways in cancer cell lines. The following diagram illustrates its known mechanisms in Oral Squamous Cell Carcinoma (OSCC) [2]:



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Frequently Asked Questions (FAQ)

Q1: What is the best starting material for isolating Artobioxanthone? Research indicates that the stem bark of *Artocarpus nobilis* is a viable source. The root bark has also been reported to contain **Artobioxanthone** [1].

Q2: Why is a sequential extraction process recommended? Sequential extraction with solvents of different polarities helps remove unwanted non-polar and highly polar compounds, enriching the medium-polarity fraction where **Artobiloxanthone** is typically found, which simplifies subsequent purification steps [1].

Q3: My extraction yield is low. What can I optimize?

- **Source Material:** Ensure the plant material is correctly identified and finely powdered to maximize surface area.
- **Solvent System:** Confirm that ethyl acetate is used, as it is effective for this compound [1].
- **Technique Upgrade:** Consider moving from maceration to modern techniques like **Microwave-Assisted Extraction (MAE)** or **Pressurized Liquid Extraction**, which can significantly improve yield and efficiency [4].

Q4: How can I confirm the identity and purity of my isolated compound? The definitive method is cross-referencing spectroscopic data. Compare the ^1H and ^{13}C **NMR** spectra of your isolate with published data for **Artobiloxanthone** [1]. **HRESIMS** can confirm the molecular formula [1].

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